Mivacurium chloride is a non-depolarizing neuromuscular-blocking agent that is primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. It belongs to the class of bisbenzyltetrahydroisoquinolinium compounds and is characterized by its short duration of action, making it a preferred choice for short surgical interventions. The compound exists as a mixture of three stereoisomers: (E)-cis-cis, (E)-cis-trans, and (E)-trans-trans, with the latter two being more potent neuromuscular blockers than the cis-cis isomer .
The chemical formula for mivacurium is C₅₈H₈₀N₂O₁₄, and it has a molecular weight of approximately 1029.26 g/mol. Its structure features a tetrahydroisoquinoline backbone with two ester linkages, which are crucial for its pharmacological activity. Mivacurium's mechanism of action involves competitive binding to nicotinic acetylcholine receptors at the neuromuscular junction, thereby inhibiting the action of acetylcholine and leading to muscle paralysis .
Mivacurium exhibits potent neuromuscular blocking activity with an onset time comparable to that of succinylcholine but with a longer duration than depolarizing agents. The effective dose (ED95) for adults ranges from 0.07 to 0.08 mg/kg, with onset times typically between 2 to 3 minutes at higher doses .
The duration of clinical effect varies; for example:
Mivacurium's effects can be reversed using anticholinesterase agents such as neostigmine, although spontaneous recovery is often rapid enough that reversal may not be necessary .
Mivacurium is primarily used in clinical settings for:
Mivacurium has been studied for its interactions with various anesthetic agents and its potential to cause histamine release, which can lead to cardiovascular instability. Some notable interactions include:
Mivacurium shares structural similarities with other neuromuscular blockers, particularly atracurium and vecuronium. Here are some comparisons:
| Compound | Type | Duration of Action | Onset Time | Unique Features |
|---|---|---|---|---|
| Mivacurium | Non-depolarizing | Short | 2-3 min | Rapidly metabolized by plasma cholinesterase |
| Atracurium | Non-depolarizing | Intermediate | 2-4 min | Metabolized via ester hydrolysis; histamine release potential |
| Vecuronium | Non-depolarizing | Intermediate | 2-3 min | Less histamine release; longer duration than mivacurium |
| Succinylcholine | Depolarizing | Very Short | <1 min | Rapid onset but prolonged effects in atypical plasma cholinesterase patients |
Mivacurium's unique profile includes its rapid metabolism and shorter duration compared to atracurium and vecuronium while still being effective in facilitating intubation and providing muscle relaxation during surgery .